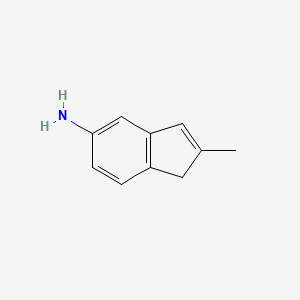

5-Amino-2-methylindene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-methyl-1H-inden-5-amine |

InChI |

InChI=1S/C10H11N/c1-7-4-8-2-3-10(11)6-9(8)5-7/h2-3,5-6H,4,11H2,1H3 |

InChI Key |

JYCTVHASHMYXLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C1)C=CC(=C2)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 5 Amino 2 Methylindene Formation and Transformation

Mechanistic Investigations of Indene (B144670) Ring Formation and Functionalization Pathways

The construction of the indene skeleton, a core component of 5-Amino-2-methylindene, can be achieved through various synthetic strategies. These methods involve different types of intermediates and reaction conditions, each offering a unique approach to forming the fused bicyclic ring system.

The formation of the indene ring is fundamentally a cyclization process. Several distinct mechanisms have been developed to achieve this transformation, including acid-catalyzed reactions and condensation-cyclization sequences.

One prominent method is the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. organic-chemistry.org In this approach, a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), facilitates the reaction under mild conditions. organic-chemistry.org The mechanism proceeds through a Markovnikov proton addition to the diene system, which generates a stable benzylic carbocation. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring (a cationic cyclization), followed by deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method is effective for a variety of substrates, including those with functional groups like amino groups. organic-chemistry.org

Another versatile strategy is the sequential Knoevenagel condensation/cyclization . This process typically involves the reaction of an ortho-substituted arene, such as 2-(1-phenylvinyl)benzaldehyde, with a methylene (B1212753) active compound like dimethyl malonate. nih.gov The reaction can be directed towards the cyclized indene product by carefully selecting the reaction conditions, such as the catalyst and temperature. nih.govacs.org For instance, using TiCl₄-pyridine at room temperature can favor the formation of the indene derivative. nih.govacs.org The mechanism involves an initial condensation reaction followed by an intramolecular cyclization to form the five-membered ring. nih.gov

Transition-metal catalysis also plays a significant role in indene synthesis. organic-chemistry.org For example, rhodium(I) catalysts can be used to react 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. organic-chemistry.org Similarly, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes, proceeding through a benzyl (B1604629) cation intermediate to form functionalized indenes. organic-chemistry.org

| Method | Key Reagents/Catalysts | General Mechanism | Reference |

|---|---|---|---|

| Brønsted Acid Catalyzed Cyclization | Trifluoromethanesulfonic acid (TfOH) | Protonation, formation of benzylic carbocation, cationic cyclization, deprotonation. | organic-chemistry.org |

| Sequential Knoevenagel Condensation/Cyclization | TiCl₄-pyridine, Piperidine/AcOH | Initial Knoevenagel condensation followed by intramolecular cyclization. | nih.govacs.org |

| Transition-Metal Catalysis | Rh(I) complexes, FeCl₃, Ru-catalysts | Varies; can involve organometallic intermediates, benzyl cations, or metal-vinylidenes. | organic-chemistry.org |

Radical intermediates offer an alternative set of pathways for both the formation and transformation of indenes. These highly reactive species can be generated through various means, including catalysis and photochemical activation.

A sustainable approach to indene synthesis involves metallo-radical catalysis , utilizing abundant first-row transition metals like cobalt. uva.nl In this method, a cobalt(III)-carbene radical intermediate is formed in situ from the thermolysis of a tosyl hydrazone. This key intermediate then undergoes a radical-type ring-closure to form the indene product. uva.nl This strategy is notable for its broad substrate scope and tolerance of various functional groups. uva.nl

Radical reactions are also central to the atmospheric degradation of indene. The process is often initiated by hydroxyl (OH) radicals, which can add to the double bond or abstract a hydrogen atom. nih.gov Quantum chemical studies have shown that the reaction of indene with OH radicals in the presence of O₂ and NO leads to a variety of oxygenated products. A significant pathway involves the formation of the 7-indene radical, which is a precursor to various polycyclic aromatic hydrocarbons (PAHs). nih.gov

Furthermore, the reaction of aryl radicals, such as the para-tolyl radical, with small unsaturated molecules like allene (B1206475) and methylacetylene can lead to the formation of substituted indenes, including 5-methyl-1H-indene and 6-methyl-1H-indene. rsc.org These reactions proceed through indirect dynamics involving the formation of a decomposing complex, ultimately yielding the bicyclic indene structure. rsc.org

Indene and its derivatives are susceptible to rearrangements and isomerizations when subjected to thermal energy. google.com These transformations typically involve sigmatropic migrations of hydrogen atoms or substituent groups around the ring system.

Thermolysis of substituted indenes can induce nih.govacs.org-sigmatropic shifts. acs.org In the case of 1-substituted indenes, heating can cause the substituent to migrate to the 2- or 3-position, often proceeding through an isoindene intermediate. google.com Similarly, hydrogen atoms can migrate around the periphery of the indene skeleton. These rearrangements are crucial considerations in the synthesis and handling of specific indene isomers, as an initially formed product might isomerize to a more thermodynamically stable structure under the reaction conditions or during subsequent processing. For a molecule like 5-Amino-2-methylindene, thermal stress could potentially lead to migration of the methyl group or tautomerization involving the amino group and the ring system.

Kinetics and Energetics of 5-Amino-2-methylindene Transformations

The rates and energy profiles of reactions involving 5-Amino-2-methylindene dictate the feasibility and outcomes of its synthesis and subsequent transformations. Key kinetic parameters, such as the rate-determining step, and energetic considerations, like decomposition pathways, are fundamental to understanding its chemical behavior.

In the synthesis of indene derivatives via acid-catalyzed cyclization, the formation of the stable benzylic carbocation is often rapid. The subsequent intramolecular cyclization, which involves the formation of the new carbon-carbon bond to create the five-membered ring, typically has the highest activation energy and is therefore the rate-determining step. epfl.ch For the synthesis of an amino-substituted indene, the electronic nature of the amino group would influence the energetics of this step. An amino group on the aromatic ring would activate the ring towards electrophilic attack, potentially lowering the activation barrier and increasing the rate of the cyclization step.

| Synthetic Strategy | Plausible Rate-Determining Step | Rationale | Reference |

|---|---|---|---|

| Brønsted Acid-Catalyzed Cyclization | Intramolecular C-C bond formation (Cationic Cyclization) | This step typically possesses the highest activation energy barrier in the sequence. | epfl.ch |

| Multi-step Sequence (e.g., via Hofmann Degradation) | The specific step with the highest energy transition state (e.g., rearrangement or C-N bond cleavage). | The overall reaction rate is limited by the slowest elementary step in the mechanism. | wikipedia.orglibretexts.org |

| Metallo-Radical Catalysis | Radical-type ring-closure | Formation of the bicyclic ring from the carbene radical intermediate is a complex, high-energy step. | uva.nl |

The stability of indene derivatives is finite, and under sufficient energetic input (e.g., heat), they can undergo unimolecular decomposition. These reactions involve the fragmentation of the molecule into smaller, more stable species. The pathways for decomposition are dictated by the relative strengths of the chemical bonds within the molecule.

For a molecule like 5-Amino-2-methylindene, several decomposition pathways are plausible. The C-N bond of the amino group and the C-C bonds of the methyl group are potential sites for initial cleavage. However, the bonds within the aromatic and cyclopentadiene (B3395910) rings are significantly stronger. A likely decomposition pathway at high temperatures could involve the loss of the methyl radical (•CH₃) or fragmentation initiated by cleavage of a bond in the five-membered ring, which is less stable than the aromatic benzene (B151609) ring.

Studies on the unimolecular decomposition of similar organic molecules, such as the n-propyl radical, utilize variational transition state theory (VTST) to calculate rate constants over a wide range of temperatures. rsc.org Such theoretical approaches could be applied to predict the decomposition kinetics of 5-Amino-2-methylindene, identifying the lowest energy pathways and the primary fragmentation products. The decomposition of radical cations of indene-related structures has also been investigated, revealing complex mechanisms that can include hydrogen loss or ring cleavage. rsc.orgnih.gov

Isomerization Dynamics of Substituted Indenes

The indene core is subject to double bond isomerization, a process significantly influenced by substituents and catalytic conditions. This dynamic equilibrium is a critical consideration in the synthesis and handling of derivatives like 5-amino-2-methylindene.

The isomerization of substituted indenes often involves the migration of the endocyclic double bond. For instance, acid-catalyzed hydration of 3-prop-2-ynylindene leads to an equilibrium between the expected acetonylindene and 1-acetonylideneindane, demonstrating the facile movement of the double bond out of the five-membered ring. rsc.org The position and nature of substituents strongly influence this equilibrium.

In the case of methyl-substituted indenes, high-temperature studies reveal pathways for interconversion. For example, 2-methyl-2H-indene can isomerize to the more thermodynamically stable 2-methylindene by overcoming an energy barrier of 64 kJ mol⁻¹. nih.gov Further isomerization can occur through successive hydrogen shifts, leading to ring expansion and the formation of naphthalene (B1677914) skeletons from the indenyl radical at elevated temperatures. nih.gov

Kinetic studies on the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid in aqueous solution have elucidated the mechanism as an enolization-reketonization sequence. acs.org The reaction proceeds through the formation of an indene-1-en-1-ol intermediate. The rate of this isomerization is dependent on the acidity of the medium, highlighting the role of protonation in facilitating the tautomerization process. acs.org This general mechanism of acid-catalyzed double bond migration via tautomeric intermediates is applicable to other substituted indenes, including amino-substituted variants.

| Substituted Indene | Isomerization Process | Key Findings | Energy Barrier / Conditions |

|---|---|---|---|

| 3-prop-2-ynylindene | Acid-catalyzed double bond migration | Equilibrium with 1-acetonylideneindane. rsc.org | Acidic conditions rsc.org |

| 2-methyl-2H-indene | Thermal isomerization | Forms the more stable 2-methylindene isomer. nih.gov | 64 kJ mol⁻¹ nih.gov |

| 1H-indene-1-carboxylic acid | Aqueous isomerization | Proceeds via enolization-reketonization to yield 1H-indene-3-carboxylic acid. acs.org | Acidity-dependent rate acs.org |

Role of Catalysis in Aminoindene Reaction Mechanisms

Catalysis is fundamental to the efficient and selective synthesis of aminoindenes. Various catalytic systems, including metal complexes, Brønsted acids, and Lewis acids, are employed to facilitate the key bond-forming and cyclization steps.

Transition metal catalysis offers a versatile platform for synthesizing substituted indenes. The unique properties of the indenyl ligand, the "indenyl effect," contribute to enhanced reactivity in organometallic complexes compared to their cyclopentadienyl (B1206354) counterparts. nih.govnih.govrsc.org This effect stems from the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, which facilitates associative substitution mechanisms and accelerates catalytic reactions. nih.gov

A variety of metals have been shown to catalyze indene synthesis. For example, gold catalysts, particularly N-heterocyclic carbene–gold complexes, can activate ynamides to generate highly electrophilic keteniminium ions. nih.gov These intermediates can trigger a organic-chemistry.orgacs.org-hydride shift followed by cyclization to form polysubstituted indenes. nih.gov Palladium(II) catalysis enables the synthesis of functionalized indenes from o-alkynylbenzylidene ketones through a process initiated by trans-nucleopalladation of the alkyne. acs.org Other metals like platinum, ruthenium, rhodium, and iron have also been successfully employed in various cyclization and cross-coupling reactions to build the indene framework. acs.orgorganic-chemistry.org

Ligands play a critical role in modulating the activity and selectivity of the metal catalyst. Indenyl phosphine (B1218219) ligands, for instance, have proven to be versatile in palladium-catalyzed C-C and C-N cross-coupling reactions. nih.govrsc.org The electronic and steric properties of the ligand influence fundamental organometallic steps such as migratory insertion and reductive elimination, which are often involved in the catalytic cycle. nih.govyoutube.com

| Catalyst System | Substrate Type | Proposed Mechanism | Typical Yield |

|---|---|---|---|

| IPrAuNTf₂ (Gold-NHC) | Ynamides | Keteniminium ion formation → organic-chemistry.orgacs.org-hydride shift → cyclization nih.gov | 72-78% nih.gov |

| Palladium(II) | o-Alkynylbenzylidene ketones | trans-Nucleopalladation → conjugate addition → protonolysis acs.org | High yields acs.org |

| FeCl₃ | N-benzylic sulfonamides and internal alkynes | Cleavage of C-N bond → benzyl cation formation → cyclization organic-chemistry.org | Good yields organic-chemistry.org |

| (Ind)Rh(COD) | Alkynes | [2+2+2] Cycloaddition nih.gov | Faster rates than Cp analogue nih.gov |

Acid catalysis provides a powerful method for constructing the indene ring system, often through the cyclization of acyclic precursors.

Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), effectively catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes. organic-chemistry.orgacs.org The mechanism proceeds through a Markovnikov proton addition to the diene, which generates a stable benzylic carbocation. organic-chemistry.org This carbocation then undergoes an intramolecular electrophilic aromatic substitution (a cationic cyclization), followed by deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups, including amino groups. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids like Sc(OTf)₃, BF₃·OEt₂, and SnCl₄ are also widely used to promote indene synthesis. One pathway involves the reaction of arylvinylidenecyclopropanes with acetals. acs.org The Lewis acid activates the acetal (B89532) to form an oxonium intermediate, which adds regioselectively to the arylvinylidenecyclopropane. The resulting intermediate then undergoes an intramolecular Friedel-Crafts reaction to furnish the indene skeleton. acs.org The choice of Lewis acid can be critical; for instance, in the rearrangement of vinylcyclopropenes, BF₃·OEt₂ leads to naphthalenes, whereas Cu(OTf)₂ yields indenes, indicating a divergence in the reaction pathway based on the catalyst's properties. acs.org

Intramolecular cyclization is a common and efficient strategy for synthesizing the indene core. While many examples utilize homogeneous catalysts, the principles extend to heterogeneous systems which offer advantages in catalyst recovery and reuse. A typical reaction involves the cyclization of a suitably substituted aromatic precursor, such as an o-alkenylbenzaldehyde or an aryl-enyne. researchgate.netmdpi.com

For example, the reaction of benzene-linked 1,6-eneynyl ethers can be initiated by the addition of a radical to the double bond, followed by a 5-exo cyclization onto the alkyne. mdpi.com Subsequent steps lead to the final benzofuran (B130515) product, a heterocyclic analogue of indene. A similar radical-initiated cyclization of 1,6-enynes can produce substituted pyrrolidines. mdpi.com In the context of 5-amino-2-methylindene synthesis, an analogous intramolecular pathway could involve the cyclization of an appropriately substituted amino-functionalized aryl enyne or diene. The use of solid acid catalysts, such as zeolites (e.g., HZSM-5), can facilitate the dehydration and cyclization of precursors like 1-indanone (B140024) to indene, demonstrating the viability of heterogeneous catalysis in such transformations. rsc.org

Oxidative coupling represents an alternative approach to C-C bond formation in the synthesis of complex molecules, including indenes. wikipedia.org These reactions involve the coupling of two nucleophilic centers, often C-H bonds, with the aid of a metal catalyst and an external oxidant. unirioja.es The mechanism can vary but often involves steps like C-H activation, migratory insertion, and reductive elimination. unirioja.es While direct examples for 5-amino-2-methylindene are not prevalent, the principles of oxidative aromatic coupling, where electron-rich aromatic compounds are substrates, are relevant. wikipedia.org

More advanced techniques like electrophotocatalysis merge the capabilities of electrocatalysis and photoredox catalysis. researchgate.net This approach harnesses both light and electricity to generate potent yet selective catalysts capable of promoting challenging transformations, such as the functionalization of C-H bonds. researchgate.net For instance, photobiocatalytic oxidative coupling has been used for the stereoselective synthesis of non-canonical amino acids, demonstrating a radical-based mechanism for sp³–sp³ bond formation. nih.gov The application of such methods could provide novel, oxidant-free pathways for the cyclization or functionalization steps required in the synthesis of complex aminoindenes.

Computational and Theoretical Studies on 5 Amino 2 Methylindene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 5-Amino-2-methylindene. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules, including indene (B144670) and its derivatives. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. niscpr.res.in

In the context of indene chemistry, DFT is employed to predict various molecular properties such as optimized geometries (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and molecular orbital energies. researchgate.netyoutube.com For 5-Amino-2-methylindene, DFT calculations can reveal how the electron-donating amino (-NH₂) and methyl (-CH₃) groups influence the geometry and electron distribution of the indene ring system. The amino group, in particular, can significantly alter the electronic landscape through resonance and inductive effects.

Below is a table of representative data that could be obtained from a DFT calculation on 5-Amino-2-methylindene, performed at a common level of theory like B3LYP/6-31G(d).

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -480.12345 |

| Dipole Moment (Debye) | 2.58 |

| C5-N Bond Length (Å) | 1.395 |

| C2-C(methyl) Bond Length (Å) | 1.510 |

| C4-C5-C6 Bond Angle (°) | 119.5 |

Beyond DFT, other quantum chemical methods provide crucial insights into reaction mechanisms. Ab initio and semi-empirical methods represent two major classes of such techniques.

Ab initio (Latin for "from the beginning") methods solve the Hartree-Fock equations without the use of empirical parameters derived from experimental data. scribd.comquora.com These calculations are based solely on fundamental physical constants. quora.com High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can achieve very high accuracy but are computationally demanding, limiting their application to smaller molecules. researchgate.net They are invaluable for benchmarking other methods and for studying reactions where electron correlation is critical. nih.gov For instance, ab initio calculations have been used to study the formation pathways of the parent indene molecule under various conditions. nih.gov

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. scribd.comlibretexts.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. researchgate.net While less accurate, they are useful for obtaining qualitative insights and for preliminary explorations of complex potential energy surfaces before applying more rigorous methods. libretexts.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgyoutube.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. libretexts.org

For 5-Amino-2-methylindene, the substituents significantly influence the frontier molecular orbitals. The amino group at the 5-position is a strong electron-donating group, which raises the energy of the HOMO. rsc.org The methyl group at the 2-position is a weaker electron-donating group that also contributes to a slight increase in the HOMO energy. nih.govchemmethod.com A higher HOMO energy generally indicates a greater propensity to donate electrons, suggesting that 5-Amino-2-methylindene would be more susceptible to electrophilic attack than unsubstituted indene.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and is related to the energy required for electronic excitation. niscpr.res.in Substituents that decrease this gap can shift the molecule's UV-visible absorption to longer wavelengths.

The following interactive table presents hypothetical frontier orbital energies for 5-Amino-2-methylindene, illustrating the expected effects of the substituents.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.30 |

Reaction Pathway Mapping and Potential Energy Surface Calculations

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. By calculating the potential energy surface (PES), which represents the energy of a system as a function of its geometry, chemists can identify the most likely routes from reactants to products. nih.govresearchgate.net

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. acs.org It is a fleeting, unstable arrangement that cannot be isolated experimentally. nih.gov Computational methods are essential for locating and characterizing these critical structures.

Transition state searches involve sophisticated algorithms that optimize the molecular geometry to find a "saddle point" on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Once located, a frequency calculation is performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. The energy of the transition state determines the activation energy barrier of the reaction, a key factor in reaction kinetics.

Most chemical reactions proceed through one or more intermediate steps, involving the formation of transient, high-energy species known as reaction intermediates. lumenlearning.com These can include carbocations, carbanions, or free radicals. lumenlearning.comlibretexts.orgasccollegekolhar.in While often too short-lived to be observed directly, their existence can be inferred and their properties studied using computational methods. unacademy.com

Calculations can be used to optimize the geometry of potential intermediates and determine their relative stabilities. libretexts.orgddugu.ac.in For reactions involving 5-Amino-2-methylindene, intermediates such as carbocations could form during electrophilic addition reactions. The stability of such an intermediate would be significantly influenced by the substituents. The electron-donating amino and methyl groups would help to stabilize an adjacent positive charge through resonance and hyperconjugation, respectively, thereby influencing the regioselectivity and rate of the reaction. libretexts.org Computational analysis of these intermediates is crucial for building a complete and accurate picture of the reaction mechanism. lumenlearning.com

Modeling of Complex Reaction Networks in Indene Formation

The formation of indene, a foundational structure for polycyclic aromatic hydrocarbons (PAHs), is a critical process in environments ranging from combustion flames to the interstellar medium. acs.orguoa.gr Computational modeling has been indispensable in elucidating the intricate reaction networks that lead to its synthesis. These models often rely on ab initio and density functional theory (DFT) calculations to map out potential energy surfaces and identify the most favorable reaction pathways. nih.govnih.gov

Several key mechanisms for indene formation have been identified and modeled computationally:

Phenyl Radical Reactions: The reaction of phenyl radicals with C3H4 isomers, specifically allene (B1206475) and methylacetylene, has been shown through crossed molecular beam experiments and theoretical calculations to form indene in high yields via a long-lived collision complex. nih.gov

Ortho-Benzyne Pathway: A combined experimental and theoretical study revealed that the reaction between the allyl radical and ortho-benzyne leads to an almost exclusive formation of indene. acs.org Computational models show that the allyl radical adds to one of the radical centers of o-benzyne without an entrance barrier, followed by a rate-limiting ring closure to yield the indene structure. acs.org

Methylidyne Radical Reaction: In cold environments like molecular clouds, computational studies combined with reactive scattering experiments have shown that indene can be formed through the barrierless reaction of the methylidyne radical (CH) with styrene (B11656) (C6H5C2H3). nih.gov

Cyclopentadienyl (B1206354) Radical Recombination: In combustion environments, the self-recombination of cyclopentadienyl radicals is a significant pathway. nih.gov Ab initio calculations have mapped numerous reaction channels on the C10H11 potential energy surface, demonstrating that indene is a major product at relevant temperatures. nih.gov

For 5-Amino-2-methylindene, these fundamental reaction networks would be modified by the electronic effects of the amino (-NH2) and methyl (-CH3) substituents. The amino group, being a strong electron-donating group, would increase the nucleophilicity of the aromatic ring precursor, potentially altering the regioselectivity and kinetics of radical addition reactions. Conversely, the methyl group is a weak electron-donating group. Computational models would need to account for these substituent effects to accurately predict the formation pathways and yields of 5-Amino-2-methylindene. A chemical kinetic model focusing on the pyrolysis of indene highlights the crucial role of the indenyl radical as a key intermediate in the growth of larger PAHs. kaust.edu.sa

Spectroscopic Simulations and Predictive Models (e.g., Photoionization Cross-sections, Raman)

Computational chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules like 5-Amino-2-methylindene, aiding in their identification and characterization.

Photoionization Cross-sections The photoionization cross-section quantifies the probability of a molecule being ionized by a photon of a specific energy. wikipedia.orgchempedia.info These values are crucial for quantitative analysis in techniques like photoionization mass spectrometry. researchgate.net Experimental measurements using tunable synchrotron vacuum ultraviolet (VUV) photoionization have determined the absolute photoionization cross-sections for the parent indene molecule across a range of photon energies. nih.gov

While specific experimental data for 5-Amino-2-methylindene is not available, theoretical methods can be employed to predict its photoionization cross-section. These calculations would consider how the amino and methyl substituents alter the molecule's valence electronic structure and ionization potential compared to unsubstituted indene.

Interactive Data Table: Photoionization Cross-sections of Indene and Related Aromatics Below is a table showing experimentally determined absolute photoionization cross-sections for indene and related aromatic compounds at a specific photon energy, providing a baseline for theoretical predictions of substituted indenes.

| Compound | Formula | Ionization Threshold (eV) | Photoionization Cross-section at 10.5 eV (Mb) |

| Benzene (B151609) | C6H6 | 9.24 | 16.5 |

| Toluene | C7H8 | 8.83 | 24.0 |

| Styrene | C8H8 | 8.46 | 29.5 |

| Indene | C9H8 | 8.14 | 35.0 |

Note: 1 Megabarn (Mb) = 10⁻¹⁸ cm². Data sourced from reference nih.gov.

Raman Spectroscopy Simulations Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed fingerprint of a molecule's structure. mdpi.com Computational methods, particularly DFT, are routinely used to simulate Raman spectra with a high degree of accuracy. nsf.govgithub.io The simulation process involves:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Vibrational Frequency Calculation: Computing the eigenvalues of the molecular Hessian matrix to determine the frequencies of the normal vibrational modes. github.io

Raman Activity Calculation: Determining the intensity of each Raman band, which is related to the change in the molecule's polarizability during a specific vibration. github.io

For 5-Amino-2-methylindene, a simulated Raman spectrum would show characteristic peaks from the indene core structure, along with distinct vibrations from the substituents. Key expected vibrational modes would include N-H stretching and bending modes from the amino group and C-H stretching and bending modes from the methyl group. These simulations are invaluable for assigning bands in experimental spectra and confirming molecular structure. nsf.gov The enhancement of Raman signals, for instance by interaction with substrates like graphene, can also be explored computationally, often involving analysis of the molecule's frontier orbitals (HOMO/LUMO). nih.gov

Computational Modeling of Reactivity and Selectivity in Indene Systems

Computational models are essential for understanding and predicting the chemical reactivity and selectivity of complex organic molecules like 5-Amino-2-methylindene. DFT-based calculations are frequently used to analyze various reactivity descriptors. mdpi.com

The reactivity of indene derivatives is influenced by the nature and position of substituents on the fused ring system. For example, computational simulations on indene-fullerene derivatives designed for solar cells show that electron-donating groups are key to their performance as electron-transporting materials. nih.gov The amino group in 5-Amino-2-methylindene is a strong electron-donating group, which would significantly impact its reactivity.

Key computational analyses include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict reactivity. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Conceptual DFT Reactivity Indices: Parameters such as global electrophilicity (ω), nucleophilicity (N), and local reactivity descriptors like Parr functions (Pk⁺, Pk⁻) are calculated to predict the most likely sites for electrophilic or nucleophilic attack, thereby rationalizing regioselectivity in reactions. mdpi.com

For 5-Amino-2-methylindene, the electron-donating amino group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack, particularly on the benzene ring.

Solvent Effects in Reaction Mechanisms

The choice of solvent can dramatically influence reaction rates and product selectivity. rsc.org Computational chemistry offers methods to model these solvent effects, which can be broadly categorized as implicit and explicit solvent models. nih.gov

Implicit Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms in protic solvents. nih.govacs.org

For 5-Amino-2-methylindene, the amino group is capable of forming hydrogen bonds with protic solvents (like water or methanol). An explicit solvent model would be necessary to accurately capture how these specific interactions stabilize reactants, transition states, or intermediates, thereby altering the reaction's energy profile. acs.org Machine learning potentials are an emerging tool that can model chemical processes in solution with the accuracy of explicit models but with greater computational efficiency. nih.gov

Electrostatic Potential Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.

The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms.

Blue: Regions of positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are typically found around acidic hydrogen atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For 5-Amino-2-methylindene, an MEP analysis would clearly show a region of strong negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. This site would be the primary target for electrophiles and would be involved in hydrogen bonding. Regions of positive potential (blue) would be located around the hydrogen atoms of the amino group and the aromatic C-H bonds. This visual representation of charge distribution is a powerful tool for predicting intermolecular interactions and the initial steps of a chemical reaction.

Q & A

Basic: How can researchers optimize the synthesis yield of 5-Amino-2-methylindene under laboratory conditions?

Methodological Answer:

Optimization involves selecting appropriate catalysts, solvents, and temperature conditions. For example, using hydrochloric acid (HCl) as a catalyst in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C can enhance cyclization efficiency during indene ring formation. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., amine:halide = 1:1.2) minimizes byproducts. Post-synthesis purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves yield .

Basic: What analytical techniques are recommended for confirming the structural integrity of 5-Amino-2-methylindene post-synthesis?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and methyl/amine group positions (e.g., δ 2.1 ppm for CH, δ 6.8–7.2 ppm for indene protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 147.22 g/mol for CHN) and fragmentation patterns .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm, ensuring ≥95% purity .

Advanced: How can computational chemistry predict the reactivity of 5-Amino-2-methylindene in novel reaction environments?

Methodological Answer:

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron density distributions and frontier molecular orbitals (HOMO/LUMO). For instance, the InChIKey UXHKKYAVZDAYIG-UHFFFAOYSA-N (from PubChem) enables precise structural input for predicting electrophilic substitution sites (e.g., amino group directing para/ortho positions) . Molecular dynamics simulations further assess solvent effects on reaction pathways, guiding experimental design for cross-coupling or functionalization reactions .

Advanced: What strategies resolve contradictory bioactivity data in studies on 5-Amino-2-methylindene derivatives?

Methodological Answer:

Contradictions often arise from assay variability. Standardized protocols include:

- Dose-Response Curves : Testing across a wide concentration range (e.g., 1 nM–100 µM) to identify IC values .

- Control Experiments : Using reference compounds (e.g., 5-Amino-4-chloro-2-methylphenol) to validate assay sensitivity .

- Multi-Omics Integration : Correlating transcriptomic/proteomic data with phenotypic outcomes to distinguish direct vs. indirect effects .

Advanced: What methodologies assess the toxicity profile of 5-Amino-2-methylindene in in vitro models?

Methodological Answer:

- Cytotoxicity Assays : MTT or resazurin assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines, with EC determination .

- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .

- GHS Compliance : Classify hazards using skin/eye irritation data (e.g., H319: "Causes serious eye irritation") and implement safety protocols (e.g., PPE, fume hoods) .

Basic: What solvent systems are optimal for recrystallizing 5-Amino-2-methylindene?

Methodological Answer:

Recrystallization in ethanol/water (70:30 v/v) at 4°C yields high-purity crystals. Solubility testing via gravimetric analysis (e.g., 25 mg/mL in ethanol at 25°C) ensures minimal solvent retention. For polar impurities, toluene/hexane (1:1) mixtures enhance selectivity .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) track metabolic pathways of 5-Amino-2-methylindene in biological systems?

Methodological Answer:

- Synthesis of N-Labeled Derivative : Replace NH with NH via reductive amination using N-ammonium chloride .

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections, correlating spatial distribution with pharmacokinetic profiles .

Basic: What spectroscopic features distinguish 5-Amino-2-methylindene from its structural analogs?

Methodological Answer:

- FT-IR : N-H stretching at 3300–3500 cm (primary amine) vs. absence in non-aminated indenes .

- UV-Vis : λ at 280 nm (π→π* transition) with a redshift in polar solvents (e.g., methanol vs. hexane) .

Advanced: How do steric effects influence the regioselectivity of 5-Amino-2-methylindene in Diels-Alder reactions?

Methodological Answer:

The methyl group at position 2 creates steric hindrance, favoring endo transition states with electron-deficient dienophiles (e.g., maleic anhydride). Computational modeling (e.g., transition state theory) and X-ray crystallography of adducts validate regioselectivity trends .

Advanced: What mechanistic insights explain the instability of 5-Amino-2-methylindene under acidic conditions?

Methodological Answer:

Protonation of the amine group (pKa ~4.5) leads to ring-opening via electrophilic attack at the indene double bond. Stability studies using H NMR in DO/HCl (pH 2–6) monitor degradation products (e.g., quinoline derivatives). Buffering at pH ≥7 (e.g., phosphate buffer) mitigates decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.